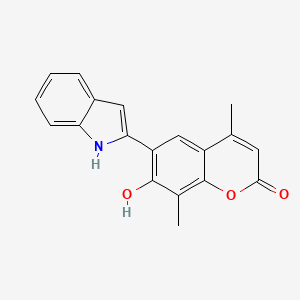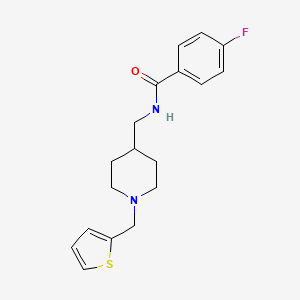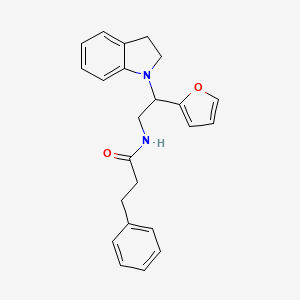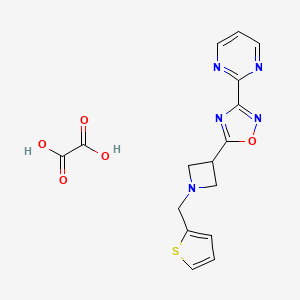![molecular formula C16H12Cl2N2OS B2402009 7-chloro-3-[2-(4-chlorophényl)éthyl]-2-sulfanylidène-1H-quinazolin-4-one CAS No. 451465-77-3](/img/no-structure.png)
7-chloro-3-[2-(4-chlorophényl)éthyl]-2-sulfanylidène-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C16H12Cl2N2OS and its molecular weight is 351.25. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les quinazolinones, y compris notre composé d'intérêt, ont démontré des propriétés antibactériennes contre les bactéries Gram-négatives et Gram-positives . Plus précisément, la 3-benzyl-2-(4-chlorophényl)quinazolin-4(3H)-one a montré une activité antimicrobienne in vitro puissante contre Staphylococcus aureus.
- Les dérivés de la quinazolinone ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Certains médicaments approuvés, tels que l'erlotinib et le géfitinib, appartiennent à cette classe et sont utilisés dans le traitement des cancers du poumon et du pancréas .
- Bien que non directement lié à notre composé, les dérivés de l'indole (qui partagent certaines caractéristiques structurelles avec les quinazolinones) ont été étudiés pour leurs propriétés anti-VIH-1 . Cela met en évidence la pertinence plus large des composés hétérocycliques dans la recherche antivirale.
- Les quinazolinones présentent une activité anti-inflammatoire, ce qui en fait des candidats intéressants pour le développement de médicaments contre les maladies inflammatoires .
- La recherche a exploré le potentiel anticonvulsivant des quinazolinones, qui pourrait être pertinent pour les troubles neurologiques .
Activité antibactérienne
Potentiel anticancéreux
Activité anti-VIH
Effets anti-inflammatoires
Propriétés anticonvulsivantes
Études de relation structure-activité (SAR)
En résumé, les diverses activités pharmacologiques de ce composé s'étendent aux domaines antibactérien, anticancéreux, anti-VIH, anti-inflammatoire et anticonvulsivant. Les chercheurs continuent d'explorer son potentiel, soulignant sa position privilégiée en tant qu'échafaudage hétérocyclique azoté en chimie médicinale . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 4-chlorobenzyl chloride to form 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": ["2-aminobenzonitrile", "4-chlorobenzyl chloride", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur in the presence of a suitable solvent such as dimethylformamide (DMF) to form the final product, 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] } | |
Numéro CAS |
451465-77-3 |
Formule moléculaire |
C16H12Cl2N2OS |
Poids moléculaire |
351.25 |
Nom IUPAC |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
Clé InChI |
AQJQWPBHWSAKPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)
![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)



![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)


